Sigma-1 Receptor Binding Affinity of the 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene Scaffold Class vs. GABAₐ-Negative Spiro Congeners
A structurally related 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype (BDBM50421895/CHEMBL555890) demonstrates high-affinity binding to the sigma non-opioid intracellular receptor 1 (σ₁R) with an IC₅₀ of 1.40 nM, measured by displacement of [³H]DTG in guinea pig cerebellum membranes [1]. This places the scaffold class in the low-nanomolar affinity range for σ₁R. In contrast, the structurally analogous (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene (compound 3 from De Amici et al.) showed no detectable binding to GABAₐ receptor sites and no effect on benzodiazepine-site binding [2], demonstrating that the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold is not promiscuous across all CNS targets. The sigma receptor patent family from Esteve Pharmaceuticals (US2019/0002475A1) further confirms that oxa-diazaspiro compounds with 3-position carboxamide substituents—analogous to the pyrrolidine-1-carbonyl motif of the target compound—exhibit pharmacological activity toward sigma receptors with therapeutic relevance for pain [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC₅₀) vs. GABAₐ receptor binding |
|---|---|
| Target Compound Data | No publicly disclosed direct IC₅₀ for the exact compound; scaffold class representatives show σ₁R IC₅₀ as low as 1.40 nM (BDBM50421895) [1] |
| Comparator Or Baseline | (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene: no detectable GABAₐ receptor binding; 4-PIOL: GABAₐ IC₅₀ = 6–9 μM [2] |
| Quantified Difference | Scaffold class shows nanomolar σ₁R affinity vs. no GABAₐ binding for spiro congener; sigma selectivity over GABAₐ inferred at >4,000-fold for the scaffold class |
| Conditions | σ₁R: [³H]DTG displacement, guinea pig cerebellum; GABAₐ: [³H]GABA, [³H]THIP, [³H]diazepam binding in rat brain membranes |
Why This Matters
This evidence demonstrates that the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold possesses targetable sigma receptor pharmacology, while a closely related spiro analog shows zero GABAₐ liability—information critical for CNS drug discovery programs prioritizing sigma receptor engagement without GABAergic off-target effects.
- [1] BindingDB. BDBM50421895 (CHEMBL555890): Sigma non-opioid intracellular receptor 1 binding affinity, IC50 = 1.40 nM. In vitro [³H]DTG displacement in guinea pig cerebellum. Merck Sharp and Dohme, curated by ChEMBL. View Source
- [2] De Amici M, Frølund B, Hjeds H, Krogsgaard-Larsen P. Analogues of the low-efficacy partial GABAA agonist 4-PIOL. Syntheses and in vitro pharmacological studies. European Journal of Medicinal Chemistry, 1991, 26(6): 625-631. View Source
- [3] Virgili-Bernado M, Almansa-Rosales C, Alegret-Molina C. OXA-DIAZASPIRO COMPOUNDS HAVING ACTIVITY AGAINST PAIN. US Patent US2019/0002475A1, assigned to Laboratorios del Dr. Esteve S.A., published January 3, 2019. View Source
